6-Oxo (S)-ar-Himachalene
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Overview
Description
6-Oxo (S)-ar-Himachalene is a chemical compound known for its unique structure and properties It is a derivative of Himachalene, a sesquiterpene found in the essential oils of certain plants, particularly those in the cedar family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxo (S)-ar-Himachalene typically involves the oxidation of (S)-ar-Himachalene. This can be achieved using various oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane (CH2Cl2) at low temperatures to prevent over-oxidation and ensure selectivity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process includes the extraction of (S)-ar-Himachalene from natural sources, followed by its oxidation in a controlled environment. The product is then purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: 6-Oxo (S)-ar-Himachalene undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ketone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Grignard reagents (RMgX) and organolithium compounds (RLi) are often used for nucleophilic substitution.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Oxo (S)-ar-Himachalene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: It is used in the fragrance industry due to its pleasant aroma and stability.
Mechanism of Action
The mechanism of action of 6-Oxo (S)-ar-Himachalene involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with biological molecules, influencing their activity. In biological systems, it may inhibit certain enzymes or modulate receptor activity, leading to its observed bioactive effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating inflammatory responses.
Comparison with Similar Compounds
6-Oxo-1,6-dihydropyrimidine-2,5-dicarboxamide: Known for its inhibitory effects on matrix metalloproteinases.
4-Androstene-3,6,17-trione: A known aromatase inhibitor used in bodybuilding.
Comparison: 6-Oxo (S)-ar-Himachalene is unique due to its sesquiterpene structure and the presence of a ketone group at the sixth position This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds
Properties
Molecular Formula |
C15H20O |
---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
(9S)-3,5,5,9-tetramethyl-8,9-dihydro-7H-benzo[7]annulen-6-one |
InChI |
InChI=1S/C15H20O/c1-10-5-7-12-11(2)6-8-14(16)15(3,4)13(12)9-10/h5,7,9,11H,6,8H2,1-4H3/t11-/m0/s1 |
InChI Key |
GBMQNNWIDRLKML-NSHDSACASA-N |
Isomeric SMILES |
C[C@H]1CCC(=O)C(C2=C1C=CC(=C2)C)(C)C |
Canonical SMILES |
CC1CCC(=O)C(C2=C1C=CC(=C2)C)(C)C |
Origin of Product |
United States |
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